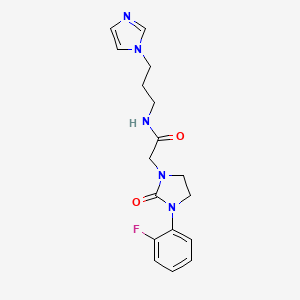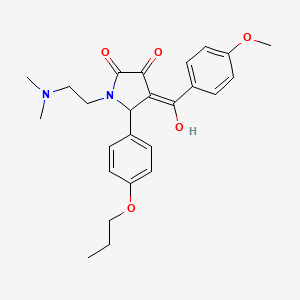![molecular formula C25H22ClN3O4S B2489849 Methyl 6-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate CAS No. 370849-33-5](/img/structure/B2489849.png)
Methyl 6-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related 1,4-dihydropyridine derivatives involves various strategies, including the Hantzsch synthesis, which is a common method for preparing these compounds. For example, the synthesis of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate showcases a typical procedure involving condensation reactions and subsequent modifications to introduce different functional groups (De Armas et al., 2000).
Molecular Structure Analysis
The molecular structure of 1,4-dihydropyridine derivatives is characterized by X-ray crystallography and molecular modeling techniques. For instance, the crystal structure analysis of related compounds provides insights into their conformation, intermolecular interactions, and the effect of substituents on the overall molecular geometry (De Armas et al., 2000).
Chemical Reactions and Properties
1,4-Dihydropyridine derivatives undergo various chemical reactions, including oxidation, alkylation, and cyclization, leading to a wide range of products with different functional groups and biological activities. The reactivity of these compounds can be influenced by the nature of substituents and reaction conditions, allowing for the synthesis of diverse derivatives with tailored properties (Nedolya et al., 2018).
Physical Properties Analysis
The physical properties of 1,4-dihydropyridine derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure and substituents. These properties are essential for understanding their behavior in different environments and their suitability for various applications (Andzans et al., 2013).
Chemical Properties Analysis
The chemical properties of 1,4-dihydropyridine derivatives, including acidity, basicity, and reactivity towards different reagents, are crucial for their application in synthesis and their biological activity. These properties are influenced by the electronic effects of substituents and the overall molecular structure (Krasnova et al., 2013).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Method of Obtaining 1,4-Dihydropyridine Derivatives : The synthesis of 1,4-dihydropyridine derivatives involves the oxidation of sulfur atoms in related compounds, demonstrating the flexibility and reactivity of these molecules towards forming structurally complex derivatives. This process is crucial for developing compounds with potential biological activity, highlighting the chemical versatility of dihydropyridine derivatives (Krasnova et al., 2013).
Biological Activities and Applications
Enantioselective Lipase-Catalyzed Kinetic Resolution : A study explored the preparation of lipophilic derivatives of biologically active 1,4-dihydropyridine-3-carboxylic acid esters, focusing on the kinetic resolution catalyzed by Candida antarctica lipase. This process highlights the potential for synthesizing enantiomerically pure compounds, essential for the development of drugs with specific biological activities (Andzans et al., 2013).
Synthesis and Cytotoxic Activity of Thiopyrimidine Derivatives : Research on thiopyrimidine derivatives derived from similar starting materials has provided insights into their synthesis, molecular structure, and cytotoxic activities against various cell lines. These studies contribute to the understanding of the structural requirements for biological activity and offer a foundation for developing new therapeutic agents (Stolarczyk et al., 2018).
Propriétés
IUPAC Name |
methyl 6-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O4S/c1-14-22(25(32)33-3)23(18-6-4-5-7-20(18)26)19(12-27)24(28-14)34-13-21(31)29-17-10-8-16(9-11-17)15(2)30/h4-11,23,28H,13H2,1-3H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKHVSBPPCAXAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)C(=O)C)C#N)C3=CC=CC=C3Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-(2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2489767.png)
![N-[1-(3-Methylphenyl)-2-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2489769.png)

![N-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine](/img/structure/B2489772.png)

![1-Cyclobutyl-3-methyl-3-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]azetidin-2-one](/img/structure/B2489778.png)

![5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B2489780.png)

![3-(2H-1,3-benzodioxol-5-yl)-2-{2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-5-carbonyl}prop-2-enenitrile](/img/structure/B2489782.png)


![(4-Methylphenyl)(1-phenyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine](/img/structure/B2489788.png)
